molecular formula C53H80O2 B1194763 Plastoquinone 9

Plastoquinone 9

Cat. No. B1194763
M. Wt: 749.2 g/mol
InChI Key: FKUYMLZIRPABFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polyunsaturated side-chain quinone derivative which is an important link in the electron transport chain of green plants during the photosynthetic conversion of light energy by photophosphorylation into the potential energy of chemical bonds.

Scientific Research Applications

  • Photoprotection and Antioxidant Role in Plants : PQ-9 acts as an antioxidant in plant leaves, providing photoprotection. This is demonstrated by the increased resistance to photooxidative stress in Arabidopsis plants overexpressing the PQ-9 biosynthesis gene, leading to reduced leaf bleaching and lipid peroxidation under excess light (Ksas et al., 2015).

  • Functions Beyond Photosynthesis : PQ-9 has a broader range of functions beyond electron transport in photosynthesis. It is involved in photoprotection, acting as a potent antioxidant, and plays a role in chloroplast metabolism as a cofactor in the biosynthesis of chloroplast metabolites (Havaux, 2020).

  • Biosynthesis and Integration in Plant Metabolism : PQ-9 is essential in the biosynthesis of α-tocopherol and phylloquinone (Vitamin K1) in plants, contributing to the overall metabolism and functioning of chloroplasts (Schulze-Siebert et al., 1987).

  • Distinct Biosynthetic Pathway in Cyanobacteria : In cyanobacteria, the biosynthetic pathway of PQ-9 differs significantly from that in plants, involving a novel 4-hydroxybenzoate solanesyltransferase (Sadre et al., 2012).

  • Neuroprotective Properties : PQ-9, modified to accumulate specifically in mitochondria, has shown neuroprotective properties in a rat model of brain ischemia/reperfusion injury. This indicates potential therapeutic applications for stroke treatment (Silachev et al., 2015).

  • Paralogous Solanesyl-diphosphate Synthases in Plastids : Arabidopsis possesses two solanesyl-diphosphate synthases that assemble the side chain of PQ-9 in plastids. These enzymes are crucial for understanding plastid metabolism (Block et al., 2013).

  • Antimicrobial Activity : PQ analogs have demonstrated significant antimicrobial activity against Staphylococcus epidermidis and Candida albicans, indicating a potential lead structure for developing antimicrobial drugs (Mataracı-Kara et al., 2021).

  • Role in Photosynthesis and Respiration : PQ-9 is essential for both photosynthesis and respiration, serving as a common link between these two vital processes in plants and algae (Hirano et al., 1980).

  • Biosynthetic Pathway and Control : Research on PQ-9 biosynthesis reveals the involvement of multiple precursors and enzymes, highlighting its complex synthesis and regulation in plants (Pennock, 1985).

properties

IUPAC Name

2,3-dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUYMLZIRPABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H80O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaenyl-2,5-cyclohexadiene-1,4-dione-2,3-dimethyl-5-solanesyl-1,4-benzoquinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plastoquinone 9
Reactant of Route 2
Plastoquinone 9
Reactant of Route 3
Plastoquinone 9
Reactant of Route 4
Plastoquinone 9
Reactant of Route 5
Plastoquinone 9
Reactant of Route 6
Plastoquinone 9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.